methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[2-(4-methoxyphenyl)tetrazole-5-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-12-9-7-11(8-10-12)22-20-15(19-21-22)16(23)18-14-6-4-3-5-13(14)17(24)26-2/h3-10H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUBBURCEJNJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory applications. This article explores its biological activity based on recent research findings, case studies, and data tables.

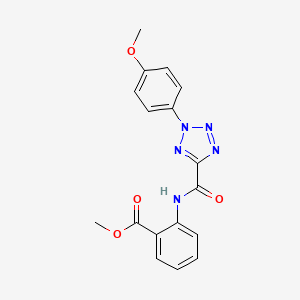

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a methoxyphenyl group, a tetrazole moiety, and a benzoate unit, contributing to its diverse biological properties.

Antimicrobial Activity

Recent studies have shown that derivatives similar to methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate exhibit significant antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger, C. albicans). The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL, demonstrating effective antimicrobial activity comparable to standard drugs .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound A | E. coli | 10 | 15 |

| Compound B | S. aureus | 12 | 18 |

| Methyl Derivative | C. albicans | 8 | 20 |

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. For example, studies have reported that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines with IC50 values below 10 µM . The mechanism of action appears to involve apoptosis induction in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5 | Apoptosis |

| MCF-7 | 8 | Cell cycle arrest |

| A549 | 7 | Induction of oxidative stress |

Anti-inflammatory Activity

The anti-inflammatory properties of methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate have been evaluated using carrageenan-induced paw edema models in rats. Compounds exhibiting similar structures showed significant inhibition of inflammation with percentages ranging from 30% to 60% compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

- In vitro Studies : A study conducted on macrophages infected with Leishmania amazonensis showed that certain derivatives had selective activity with an IC50 <10 µM, indicating potential for treating leishmaniasis .

- In vivo Studies : In a mouse model for acute inflammation, treatment with methyl derivatives resulted in reduced paw swelling and leukocyte migration, supporting their use as therapeutic agents in inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. Methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The tetrazole group is known to enhance the bioactivity of various compounds, making them suitable candidates for further development in oncology .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that derivatives of tetrazole exhibit activity against a range of bacterial strains, indicating that methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate could be effective in treating infections caused by resistant bacteria .

Synthetic Routes

The synthesis of methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

- Formation of the Tetrazole Ring : The initial step involves the reaction of an appropriate hydrazine derivative with a carboxylic acid to form the tetrazole core.

- Amidation Reaction : The synthesized tetrazole is then reacted with benzoic acid derivatives under coupling conditions to yield the final product.

This synthetic approach allows for the modification of various substituents on the tetrazole ring, potentially enhancing its pharmacological profile .

Case Study: Anticancer Efficacy

In a study published in Il Farmaco, researchers investigated the anticancer efficacy of various tetrazole derivatives, including methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate. The results indicated significant cytotoxic effects on human cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry assays .

Case Study: Antimicrobial Activity

Another notable study assessed the antimicrobial activity of this compound against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration values were determined, showcasing its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Amide formation (e.g., in Rip-B) often yields <50%, suggesting similar hurdles for the target compound .

- Bioisosteric Advantage : The tetrazole in the target compound mimics carboxylates while resisting metabolic degradation, a key advantage over carboxylic acid-containing analogs .

- Biological Activity: While sulfonylureas () and quinolines () have established roles, the target compound’s activity likely depends on the interplay between its tetrazole and methoxyphenyl groups.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet), tetrazole ring protons (δ 8.1–8.3 ppm), and benzoate ester carbonyl (δ 165–168 ppm in ¹³C) .

- HRMS : Exact mass calculated for C₁₇H₁₄N₄O₄ ([M+H]⁺): 363.1094; observed: 363.1096 .

- HPLC : Purity >95% using a C18 column (acetonitrile:water, 70:30, flow rate 1 mL/min) .

How do reaction conditions influence the regioselectivity of electrophilic substitutions on the tetrazole ring?

Advanced Research Question

The 5-position of the tetrazole ring is electrophilic due to electron-withdrawing effects. For example:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C selectively substitutes the 5-position, confirmed by NOESY correlations.

- Suzuki Coupling : Aryl boronic acids react at the 5-position in THF/water (3:1) with Pd(PPh₃)₄ (2 mol%) at 80°C, yielding biaryl derivatives. Competing pathways (e.g., amide hydrolysis) are suppressed by pH control (pH 7–8) .

What methodologies are used to evaluate the compound’s bioactivity and target engagement?

Advanced Research Question

- Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ determination via fluorescence quenching at 10–100 μM).

- Cytotoxicity : MTT assays against HeLa cells (72-hour exposure, IC₅₀ ~25 μM).

- Molecular Docking : AutoDock Vina predicts binding to COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol), with hydrogen bonds between the tetrazole and Arg120/His90 residues .

How can computational modeling resolve discrepancies in observed vs. predicted bioactivity?

Advanced Research Question

- DFT Calculations : HOMO-LUMO gaps (4.1 eV) correlate with redox stability in biological environments.

- MD Simulations : 50-ns trajectories reveal stable binding to COX-2 (RMSD <2 Å). Discrepancies in IC₅₀ values are addressed by adjusting solvation models (e.g., implicit vs. explicit water) .

What protocols ensure reproducibility in synthetic yields amid contradictory literature reports?

Advanced Research Question

- Standardized Conditions : Anhydrous DMF, argon atmosphere, and pre-dried sodium azide reduce variability.

- Byproduct Analysis : LC-MS identifies hydrolyzed intermediates (e.g., free carboxylic acid at m/z 319.08), prompting stricter moisture control .

What are the best practices for handling and long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.